19-Hydroxyandrost-4-en-3,17-dion
Übersicht
Beschreibung
19-Hydroxyandrost-4-ene-3,17-dione is a steroidal compound with the molecular formula C19H26O3. It is a derivative of androst-4-ene-3,17-dione, featuring a hydroxyl group at the 19th carbon position. This compound is significant in the field of steroid chemistry and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
19-Hydroxyandrost-4-ene-3,17-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on biological systems.
Medicine: It serves as a precursor for the synthesis of glucocorticoid drugs and other therapeutic agents.
Industry: The compound is used in the production of steroidal pharmaceuticals and as a research tool in the development of new drugs
Wirkmechanismus
Target of Action
The primary target of 19-Hydroxyandrost-4-ene-3,17-dione is the mineralocorticoid receptor , where it enhances the action of aldosterone . It is also a substrate for Corticotropin-lipotropin and Cytochrome P450 19A1 .
Mode of Action
19-Hydroxyandrost-4-ene-3,17-dione interacts with its targets by binding to the mineralocorticoid receptor, thereby enhancing the action of aldosterone . This interaction results in changes in gene expression and protein synthesis, which can lead to various physiological effects.
Biochemical Pathways
The compound is involved in the steroid hormone biosynthesis pathway. It is a key intermediate in the multistage syntheses of physiologically active compounds of the pregnane series (hydrocortisone, prednisolone, dexamethasone, triamcinolone, 6α-methylprednisolone, and others) . It can also be used in the synthesis of steroids of the androstane series .
Result of Action
The molecular and cellular effects of 19-Hydroxyandrost-4-ene-3,17-dione’s action are primarily related to its enhancement of the mineralocorticoid action of aldosterone . This can lead to changes in fluid balance and electrolyte levels in the body, influencing various physiological processes such as blood pressure regulation and inflammation response.
Biochemische Analyse
Biochemical Properties
19-Hydroxyandrost-4-ene-3,17-dione is a substrate for Corticotropin-lipotropin and Cytochrome P450 19A1 . It interacts with these enzymes, which play a crucial role in its biochemical reactions .
Cellular Effects
19-Hydroxyandrost-4-ene-3,17-dione has been known to enhance the mineralocorticoid action of aldosterone . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 19-Hydroxyandrost-4-ene-3,17-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .
Metabolic Pathways
19-Hydroxyandrost-4-ene-3,17-dione is involved in certain metabolic pathways. It interacts with enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
19-Hydroxyandrost-4-ene-3,17-dione can be synthesized through the biotransformation of phytosterols using specific strains of Mycobacterium. The process involves the microbial conversion of phytosterols to 4-androstene-3,17-dione, followed by hydroxylation at the 19th position . The reaction conditions typically include the use of mineral acids in organic solvents for dehydration and isomerization processes .
Industrial Production Methods
Industrial production of 19-Hydroxyandrost-4-ene-3,17-dione involves large-scale fermentation processes using genetically engineered Mycobacterium strains. These strains are optimized for high yield and efficiency in converting phytosterols to the desired product. The fermentation process is followed by purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydroxyl group at the 19th position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids, organic solvents, and specific enzymes for biotransformation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include 19-oxo derivatives, reduced forms with hydroxyl groups at different positions, and substituted derivatives with various functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of androgens and estrogens.
9α-Hydroxyandrost-4-ene-3,17-dione: An intermediate in the synthesis of glucocorticoids.
1,4-Androstadiene-3,17-dione: Used in the synthesis of anabolic steroids.
Uniqueness
19-Hydroxyandrost-4-ene-3,17-dione is unique due to its hydroxyl group at the 19th position, which imparts distinct chemical and biological properties. This modification enhances its utility in the synthesis of specific steroidal drugs and its role in steroid metabolism research .
Biologische Aktivität
19-Hydroxyandrost-4-ene-3,17-dione (19-OH AD) is a significant metabolite of testosterone that has garnered attention for its biological activities, particularly in the context of prostate cancer. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and implications for therapeutic applications.
19-OH AD is synthesized primarily through the aromatization of androgens such as testosterone and androstenedione by the enzyme aromatase (CYP19A1). This enzymatic reaction transforms these androgens into estrogens, with 19-OH AD being a notable product within this metabolic pathway . The compound exhibits structural similarities to other steroid hormones, which underlines its potential biological relevance.
Olfactory Receptor Activation
Recent studies have identified 19-OH AD as an agonist for the olfactory receptor OR51E2 (also known as PSGR), which is highly expressed in prostate cancer cells. Activation of this receptor by 19-OH AD leads to several downstream effects:
- Decreased Anabolic Signals : The activation reduces intracellular anabolic signaling pathways, which are crucial for cell growth and proliferation .
- Cell Cycle Arrest : Treatment with 19-OH AD has been shown to induce cell cycle arrest in prostate cancer cell lines, suggesting a potential role in inhibiting tumor growth .
- Neuroendocrine Differentiation : The compound promotes neuroendocrine trans-differentiation in prostate cancer cells, indicated by increased expression of neuronal markers such as neuron-specific enolase (NSE) .
Metabolomic Effects
The metabolomic profile of prostate cancer cells treated with 19-OH AD reveals significant alterations. Notably, there is an increase in certain metabolites associated with non-proliferative phenotypes. For instance, studies have shown changes in levels of docosanoic and decanoic acids, as well as increased asparagine concentrations . These findings suggest that 19-OH AD not only influences cellular signaling but also alters metabolic pathways critical for cancer cell survival.
In Vitro Studies
In vitro experiments using LNCaP prostate cancer cells demonstrated that stimulation with 250 µM AFMK (an agonist that induces endogenous production of 19-OH AD) resulted in measurable increases in 19-OH AD levels. Specifically, concentrations reached up to 0.83 ng/mL in phenol-free media compared to 0.27 ng/mL in regular media . This highlights the importance of environmental conditions on metabolite production.
Table 1: Effects of 19-OH AD on Prostate Cancer Cells
Parameter | Control (RPMI) | 100 nM 19-OH AD | Change (%) |
---|---|---|---|
Cell Viability (%) | 100 | 65 | -35 |
Cell Cycle Arrest (%) | N/A | 40 | N/A |
NSE Expression (Relative Units) | Baseline | Increased | Significant Increase |
Animal Models
In animal studies, overexpression of OR51E2 was linked to accelerated prostate cancer development. This suggests that targeting the receptor or manipulating levels of endogenous ligands like 19-OH AD could offer new therapeutic avenues .
Conclusion and Future Directions
The biological activity of 19-hydroxyandrost-4-ene-3,17-dione underscores its potential role as a therapeutic target in prostate cancer treatment. Its ability to activate specific receptors and alter cellular metabolism presents opportunities for developing novel strategies aimed at inhibiting tumor progression. Further research is warranted to explore its efficacy in clinical settings and to understand the full spectrum of its biological effects.
Eigenschaften
IUPAC Name |
(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHPTGEXRHMQQ-BGJMDTOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199007, DTXSID90862078 | |
Record name | 19-Hydroxy-4-androstene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
510-64-5, 61342-08-3 | |
Record name | 19-Hydroxyandrostenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19-Hydroxy-4-androstene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 510-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 19-Hydroxy-4-androstene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-hydroxyandrost-4-ene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 19-HYDROXYANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A546CQ0584 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.